Chromane-2-carboxylic acid
Overview
Description
Chromane-2-carboxylic acid is a chemical compound with the CAS Number: 51939-71-0 and a molecular weight of 178.19 . It is used in the synthesis of 4-quinazolinones as Rho kinase inhibitors for application towards glaucoma, hypertension, and spinal cord injuries . It is also used in the preparation of chromanyl-benzamidazoles as anti-bacterial compounds .
Synthesis Analysis
The synthesis of 6-Bromochromone-2-carboxylic acid was achieved by a microwave-assisted process . The reaction was optimized by varying parameters such as the type of base/number of reagent equivalents, solvent, temperature, and reaction time . The yield of the reaction was improved to 87% . A three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis
The IUPAC name of Chromane-2-carboxylic acid is 2-chromanecarboxylic acid . The InChI Code is 1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) .Chemical Reactions Analysis
Chromane-2-carboxylic acid has been involved in a Rhodium-catalyzed highly chemo- and enantioselective hydrogenation . This reaction was successfully established for the first time, providing a wide range of enantiopure chromanone-2-carboxylic acids with excellent results (up to 97% yield and 99% ee) and high efficiency (up to 10,000 TON) .Physical And Chemical Properties Analysis
Chromane-2-carboxylic acid is a solid at room temperature . It has a flash point of 146.9 .Scientific Research Applications
Synthesis of Chromone-based Multitarget-directed Ligands
Chromane-2-carboxylic acid is used in the synthesis of chromone-based multitarget-directed ligands . The synthetic route is versatile and several chromone-2-carboxylic acids were obtained with good yields . This method is safe, cost-effective, fast, and robust, and can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold .
Enantioselective Hydrogenation
Rhodium-catalyzed highly chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids was successfully established for the first time . This process provides a wide range of enantiopure chromanone-2-carboxylic acids with excellent results . This hydrogenation protocol provides straightforward access to various bioactive chromanoids .
Antioxidant Assay
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox) has been used in 6-hydroxy-2,5,7,8-tetramethyl chromane-2-carboxylic acid equivalent antioxidant assay (TEAC) to determine the total antioxidant capacity of different fruit species .
Production of Optically Pure 6-fluoro-chroman-2-carboxylic acids
Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . Chromane-2-carboxylic acid is used in the production of these FCCAs .
Mechanism of Action
Target of Action
Chromane-2-carboxylic acid, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The carboxylic group of chromone interacts via hydrogen bonding with TRP-2239 and ARG-2348 .
Mode of Action
The mode of action of Chromane-2-carboxylic acid is primarily through its interaction with its targets. The carboxylic group of chromone is vital for activity and interacts via hydrogen bonding with its targets . The morpholine group forms hydrogen bonding with VAL-2240 .
Safety and Hazards
Chromane-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Chromane-2-carboxylic acid has been recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules during the last eight to ten years .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_683 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51939-71-0 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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